2-(4-iodo-1H-pyrazol-1-yl)ethanamine 2-(4-iodo-1H-pyrazol-1-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1221715-56-5
VCID: VC7903509
InChI: InChI=1S/C5H8IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2
SMILES: C1=C(C=NN1CCN)I
Molecular Formula: C5H8IN3
Molecular Weight: 237.04

2-(4-iodo-1H-pyrazol-1-yl)ethanamine

CAS No.: 1221715-56-5

Cat. No.: VC7903509

Molecular Formula: C5H8IN3

Molecular Weight: 237.04

* For research use only. Not for human or veterinary use.

2-(4-iodo-1H-pyrazol-1-yl)ethanamine - 1221715-56-5

CAS No. 1221715-56-5
Molecular Formula C5H8IN3
Molecular Weight 237.04
IUPAC Name 2-(4-iodopyrazol-1-yl)ethanamine
Standard InChI InChI=1S/C5H8IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2
Standard InChI Key YPUBVYWLSSWLEM-UHFFFAOYSA-N
SMILES C1=C(C=NN1CCN)I
Canonical SMILES C1=C(C=NN1CCN)I

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with an iodine atom at the 4-position and an ethylamine group (-CH2_2CH2_2NH2_2) at the 1-position . The iodine atom introduces significant steric and electronic effects, while the ethylamine side chain enhances solubility in polar solvents and provides a site for further functionalization.

Key Identifiers:

  • SMILES: C1=C(C=NN1CCN)I

  • InChI: InChI=1S/C5H8IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2

  • InChIKey: YPUBVYWLSSWLEM-UHFFFAOYSA-N

Physicochemical Profile

The compound’s physicochemical properties are influenced by its halogen and amine groups:

PropertyValue/DescriptionSource
Molecular Weight237.04 g/mol
Predicted LogP~1.2 (moderate lipophilicity)
Aqueous SolubilityModerate (amine enhances solubility)
StabilitySensitive to light (iodine bond)

The hydrochloride salt form (CID 46948737) exhibits improved crystallinity and stability, making it preferable for storage and handling .

Synthesis and Optimization Strategies

Example Reaction:

4-Iodo-1H-pyrazole+2-ChloroethylamineBase2-(4-Iodo-1H-pyrazol-1-yl)ethanamine+HCl\text{4-Iodo-1H-pyrazole} + \text{2-Chloroethylamine} \xrightarrow{\text{Base}} \text{2-(4-Iodo-1H-pyrazol-1-yl)ethanamine} + \text{HCl}

Industrial-Scale Considerations

Continuous flow reactors and catalytic systems could enhance yield and purity for large-scale production. The iodine atom’s sensitivity to light necessitates inert atmosphere handling .

Applications in Chemical Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Radiopharmaceuticals: 123I^{123}\text{I} or 131I^{131}\text{I} isotopes could replace stable iodine for imaging/therapy .

  • Kinase Inhibitors: Functionalization of the amine group may yield targeted therapeutics .

Cross-Coupling Reactions

The iodine atom enables participation in Suzuki-Miyaura and Ullmann reactions, facilitating carbon-carbon bond formation .

Comparative Analysis with Structural Analogs

CompoundStructural VariationKey Differences
2-(4-Bromo-1H-pyrazol-1-yl)ethanamineBromine instead of iodineLower atomic mass, reduced cost
2-(4-Chloro-1H-pyrazol-1-yl)ethanamineChlorine instead of iodineSmaller size, altered reactivity
2-Iodo-1-(1H-pyrazol-4-yl)ethanoneKetone instead of amineReduced solubility, different bioactivity

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activity in vitro.

  • Synthetic Methodology: Develop one-pot routes using green chemistry principles.

  • Radiopharmaceutical Development: Explore 123I^{123}\text{I} labeling for diagnostic imaging.

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